N,N-dimethyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine
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Overview
Description
N,N-dimethyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The presence of the pyrazolo[3,4-d]pyrimidine scaffold is known to contribute to its bioactivity, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine typically involves multi-step reactions starting from commercially available precursors
Formation of Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of a suitable precursor, such as a formimidate derivative, with hydrazine hydrate in ethanol.
Introduction of Piperazine Moiety: The pyrazolo[3,4-d]pyrimidine intermediate is then reacted with a piperazine derivative under appropriate conditions to form the desired piperazine-substituted product.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, particularly at the pyrimidine and piperazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amine derivatives .
Scientific Research Applications
N,N-dimethyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine involves inhibition of specific kinases. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also target kinases and have shown promising results in preclinical studies.
Uniqueness
N,N-dimethyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable compound for targeted cancer therapy .
Properties
Molecular Formula |
C16H21N9 |
---|---|
Molecular Weight |
339.40 g/mol |
IUPAC Name |
N,N-dimethyl-4-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C16H21N9/c1-22(2)16-17-5-4-13(21-16)24-6-8-25(9-7-24)15-12-10-20-23(3)14(12)18-11-19-15/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
AGRQRYMTGRUAFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=NC(=NC=C4)N(C)C |
Origin of Product |
United States |
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